molecular formula C₁₃H₁₈O₆ B1139800 (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol CAS No. 65877-63-6

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol

Cat. No.: B1139800
CAS No.: 65877-63-6
M. Wt: 270.28
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Description

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the introduction of the phenylmethoxy group. Common synthetic routes may involve the use of protecting groups such as silyl ethers or acetals to protect the hydroxyl groups during the reaction steps. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenylmethoxy precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions precisely and improve efficiency. Additionally, purification methods such as chromatography and crystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylmethoxy group can interact with hydrophobic regions of proteins or other biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S,5R)-6-(Hydroxymethyl)-4-methoxyoxane-2,3,5-triol: Similar structure but lacks the phenyl group.

    (2S,4S,5R)-6-(Hydroxymethyl)-4-ethoxyoxane-2,3,5-triol: Similar structure but has an ethoxy group instead of a phenylmethoxy group.

Uniqueness

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s hydrophobicity and influence its interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S,4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFQDXXKFUMOJ-LSBUWSJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C(O[C@@H](C2O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676218
Record name 3-O-Benzyl-alpha-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65877-63-6
Record name 3-O-Benzyl-alpha-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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